molecular formula C16H16O3S B2946322 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid CAS No. 1461707-25-4

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Cat. No. B2946322
CAS RN: 1461707-25-4
M. Wt: 288.36
InChI Key: WUVZICOZLKSKDZ-UHFFFAOYSA-N
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Description

The compound “3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid” is a complex organic molecule that likely contains a benzoic acid core structure, which is a common component in various pharmaceuticals and is widely used in the food industry as a preservative . The “Benzylsulfanyl” and “methoxymethyl” groups are likely functional groups attached to the benzoic acid core .


Synthesis Analysis

While specific synthesis methods for “3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid” are not available, benzoic acid derivatives are often synthesized through Grignard reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the positions of the “Benzylsulfanyl” and “methoxymethyl” groups on the benzoic acid core .


Chemical Reactions Analysis

Benzoic acid and its derivatives are known to react with hydroxyl radicals . The presence of the “Benzylsulfanyl” and “methoxymethyl” groups may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence and position of the “Benzylsulfanyl” and “methoxymethyl” groups .

Scientific Research Applications

Synthesis and Structural Studies

  • Research into the synthesis and crystal structures of lanthanide benzoates, including derivatives related to 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, reveals insights into their luminescent properties. The study showcases the impact of substituents on photophysical characteristics, contributing to the understanding of material design for luminescence applications (Sivakumar et al., 2010).

Chemical Reactivity and Synthesis Pathways

  • Investigations into the directed lithiation of unprotected benzoic acids offer a foundational understanding of the reactivity and potential synthetic routes involving 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. This research provides valuable information for the development of ortho-substituted benzoic acid derivatives through controlled lithiation processes (Bennetau et al., 1995).

Material Science and Engineering

  • The study of polyaniline doped by benzoic acid and substituted benzoic acids, including methoxy variants, offers insights into the application of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in advanced material science. This research highlights the potential for using such compounds in the development of conductive polymers, contributing to advancements in electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Medicinal Chemistry and Drug Development

  • The synthesis of intermediates for cardiotonic drugs from related compounds underscores the potential pharmaceutical applications of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Such research demonstrates how derivatives of benzoic acid can be utilized in the synthesis pathways of therapeutically relevant molecules (Lomov, 2019).

Environmental and Atmospheric Chemistry

  • The study of heterogeneous reactions of related compounds adsorbed on silica particles with NO3 radicals provides insights into the environmental chemistry of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Understanding these interactions is crucial for assessing the atmospheric fate and environmental impact of similar organic compounds (Liu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, benzoic acid and its salts are known to inhibit prostaglandin synthetase .

Future Directions

Future research could focus on synthesizing “3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid” and studying its properties and potential applications .

properties

IUPAC Name

3-benzylsulfanyl-4-(methoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-19-10-14-8-7-13(16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZICOZLKSKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

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